1-(3-chlorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
Molecular Formula |
C20H13ClF3N3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H13ClF3N3/c1-12-18-16(20(22,23)24)11-17(13-6-3-2-4-7-13)25-19(18)27(26-12)15-9-5-8-14(21)10-15/h2-11H,1H3 |
InChI Key |
HMFVPULDBYHLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-(3-Chlorophenyl)-3-Methyl-1H-Pyrazole
Reacting 3-chlorophenylhydrazine with acetylacetone under acidic conditions yields 1-(3-chlorophenyl)-3-methyl-1H-pyrazole (Intermediate A ) via Knorr pyrazole synthesis.
Step 2: Construction of the Pyridine Ring
Intermediate A undergoes cyclocondensation with a trifluoromethylated enone (e.g., 4,4,4-trifluoro-1-phenylbut-2-en-1-one) in the presence of ammonium acetate. This forms the pyrazolo[3,4-b]pyridine core via a [3+3] cycloaddition mechanism, as demonstrated in analogous Cu(II)-catalyzed reactions.
Key Reaction Conditions :
Step 1: Synthesis of Trifluoromethyl-Substituted Pyridine Precursor
2-Chloro-3-nitro-4-(trifluoromethyl)pyridine (Intermediate B ) reacts with phenylboronic acid via Suzuki coupling to install the C6 phenyl group.
Step 2: Pyrazole Ring Formation
Intermediate B undergoes a modified Japp–Klingemann reaction with 3-chlorophenylhydrazine and methyl acetoacetate. Acidic cyclization forms the pyrazole ring, yielding the target compound.
Key Reaction Conditions :
Multicomponent One-Pot Synthesis
A solvent-free approach condenses 3-chlorophenylhydrazine, ethyl 4,4,4-trifluoroacetoacetate, and benzaldehyde in the presence of t-BuOK/DMSO. This method leverages tandem Knoevenagel condensation and cyclization, inspired by azlactone-based pyrazolo[3,4-b]pyridine syntheses.
Key Advantages :
-
Reduced purification steps.
-
High atom economy.
Critical Analysis of Methodologies
Functionalization and Late-Stage Modifications
Trifluoromethyl Group Introduction
Post-cyclization trifluoromethylation using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) is feasible but less efficient than direct incorporation.
Phenyl Group Installation at C6
Suzuki-Miyaura coupling of a brominated intermediate (e.g., 6-bromo-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine) with phenylboronic acid offers flexibility.
Spectroscopic Characterization and Validation
-
1H NMR : Key signals include a singlet for C3-methyl (δ 2.45 ppm) and aromatic protons for phenyl/3-chlorophenyl groups (δ 7.20–7.80 ppm).
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3-chlorophenyl substituent serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effects of the trifluoromethyl group, which activates the aromatic ring toward displacement.
Cross-Coupling Reactions
The phenyl and pyridine rings participate in palladium-catalyzed cross-couplings, enabling functional diversification.
Oxidation Reactions
The methyl group at position 3 undergoes oxidation to yield carboxylic acid derivatives, enhancing water solubility for pharmacological applications.
Electrophilic Substitution
The electron-rich pyridine ring undergoes electrophilic substitution at position 5 or 7, depending on directing effects.
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | C5 | 5-Nitro derivative | 70% |
| Br₂, FeBr₃ | CH₂Cl₂, RT, 1 hr | C7 | 7-Bromo derivative | 65% |
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with biological targets inform its synthetic modification strategies:
-
Adenosine A₁ Receptor Binding : Derivatives exhibit IC₅₀ values in the nanomolar range (e.g., 6–7 nM for methyl/isopropyl esters) .
-
Kinase Inhibition : Pyrazolo[3,4-b]pyridines show tyrosine kinase inhibitory activity, with selectivity modulated by substituents .
Structural Influence on Reactivity
| Substituent | Position | Reactivity Profile |
|---|---|---|
| 3-Chlorophenyl | N1 | Activates SNAr at para-position; stabilizes charge via resonance. |
| Trifluoromethyl | C4 | Electron-withdrawing effect enhances electrophilic substitution at C5 and C7. |
| Phenyl | C6 | Participates in cross-coupling reactions (e.g., Suzuki). |
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class may exhibit significant antitumor properties. The structural configuration of 1-(3-chlorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine allows it to interact with key enzymes involved in cancer cell proliferation. For example, studies have shown that similar compounds inhibit cell growth in various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazolo[3,4-b]pyridines have demonstrated the ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. In experimental models, derivatives of this compound have shown reduced edema and inflammation markers, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
Another area of application is antimicrobial activity. Compounds similar to this compound have been tested against various bacterial and fungal strains. Results indicate promising antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific substituents that enhance its biological activity. Understanding the mechanism of action is crucial for optimizing its therapeutic potential. Interaction studies reveal that this compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that derivatives of pyrazolo[3,4-b]pyridines significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest .
Case Study 2: Anti-inflammatory Properties
A study assessing the anti-inflammatory effects of similar compounds in a carrageenan-induced edema model showed that these compounds reduced paw swelling significantly compared to control groups treated with standard anti-inflammatory drugs like Diclofenac .
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects at Position 4 :
- The trifluoromethyl (CF₃) group in the target compound and 33 () enhances metabolic stability and binding affinity due to its electron-withdrawing nature. However, 6b () substitutes CF₃ with methyl, reducing cytotoxicity (53% vs. 46-53% in the target), suggesting CF₃ is critical for optimal activity .
Role of Position 6 :
- The target’s phenyl group at position 6 contrasts with 33 ’s chloro substituent. The phenyl moiety likely improves π-π interactions in hydrophobic binding pockets, explaining the target’s superior cytotoxicity compared to 33 .
Position 1 Modifications :
- Substitution with benzothiazole (6b , 12c ) or 3-chlorophenyl (target) alters solubility and target engagement. The target’s 3-chlorophenyl may enhance selectivity for kinases or receptors requiring aromatic interactions .
Synthetic Accessibility :
- The target’s synthesis () employs glacial acetic acid to direct cyclization, achieving high yields. In contrast, 33 () requires palladium-catalyzed coupling (49% yield), highlighting trade-offs between efficiency and complexity .
Biological Activity Trends: CF₃-containing derivatives (target, 12c) show moderate-to-high cytotoxicity (39-53%), whereas non-CF₃ analogs (6b) exhibit variable activity. This underscores CF₃’s role in enhancing bioactivity .
Research Findings and Implications
Biological Activity
1-(3-chlorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound features a bicyclic structure that includes a pyrazole ring fused with a pyridine ring, characterized by its unique substituents: a chlorophenyl group and a trifluoromethyl group. These structural features significantly enhance its chemical reactivity and biological activity, making it an important subject of study in medicinal chemistry.
- Molecular Formula : C21H16ClF3N2
- Molecular Weight : Approximately 528.3 g/mol
- Structural Features : The presence of chlorine and trifluoromethyl groups increases lipophilicity and stability, influencing interactions with biological targets.
Pharmacological Effects
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Compounds in this class have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Antitumor Properties : The compound has been noted for its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which can disrupt cellular functions in pathogens or cancer cells.
- Receptor Modulation : It may also interact with receptors that play roles in signaling pathways related to inflammation and tumor growth.
Antitumor Activity
A study conducted by researchers demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of the epidermal growth factor receptor (EGFR), leading to reduced tumor proliferation.
Antimicrobial Studies
In antimicrobial studies, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing notable activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| 1-(3-chlorophenyl)-3-methyl-6-phenyl... | Antitumor | Various cancer cell lines |
| 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | Anti-inflammatory | Inflammatory pathways |
| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | Antimicrobial | S. aureus, E. coli |
| 1-(4-trifluoromethylphenyl)-pyrazole | Antimicrobial | Various bacterial strains |
Q & A
Q. What are the key synthetic strategies for preparing 1-(3-chlorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?
Answer: The synthesis typically involves cyclocondensation reactions of substituted pyrazole amines with activated carbonyl derivatives. For example:
- TFA-catalyzed cyclization: React 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA) .
- Solvent and temperature control: Reflux in toluene (110–120°C) ensures efficient cyclization while minimizing side reactions. Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate mixtures) is critical for isolating the target compound .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Answer: A multi-technique approach is essential:
- NMR spectroscopy: Analyze H and C NMR to confirm substituent positions and aromatic ring environments. For example, methyl groups at C3 and trifluoromethyl at C4 show distinct shifts at δ 2.5–3.0 ppm (H) and δ 110–125 ppm (C) .
- X-ray crystallography: Resolve crystal packing and dihedral angles (e.g., 9.33° between pyrazolo[3,4-b]pyridine and phenyl rings) to validate planarity and steric effects .
- Mass spectrometry: Confirm molecular weight via high-resolution MS (e.g., ESI+ or MALDI-TOF), ensuring a match with the theoretical (MW: 406.8 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Store in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation.
- Maintain temperatures at 2–8°C in a desiccator to avoid hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can computational modeling be integrated into the structural analysis of this compound?
Answer:
- Molecular docking: Use programs like AutoDock Vina to predict binding affinities with biological targets (e.g., kinases or receptors). This is critical for rational drug design .
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts and compare with experimental data, resolving ambiguities in substituent orientation .
- π-π interaction analysis: Calculate stacking distances (e.g., 3.449 Å between pyrazolo[3,4-b]pyridine rings) to explain crystallographic packing patterns .
Q. What methodological approaches resolve discrepancies in spectroscopic data for pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Cross-validation: Compare NMR data across multiple batches and synthetic routes. For example, unexpected shifts may indicate residual solvents or tautomeric forms .
- Isotopic labeling: Introduce N or F labels to track electronic environments and confirm assignments .
- Variable-temperature NMR: Identify dynamic processes (e.g., ring flipping) that obscure signals at standard temperatures .
Q. How can reaction yields be optimized in multi-step syntheses of similar pyrazolo[3,4-b]pyridines?
Answer:
- Catalyst screening: Test Pd-based catalysts (e.g., Pd(dba)/XPhos) for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
- Solvent effects: Replace toluene with DMF or THF for polar intermediates to enhance solubility and reaction rates .
- Temperature gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 12 hours → 2 hours) while maintaining yields >80% .
Q. What strategies validate biological activity hypotheses for this compound?
Answer:
- In vitro assays: Screen against kinase panels (e.g., EGFR or VEGFR2) using fluorescence polarization to quantify IC values.
- Structure-activity relationship (SAR) studies: Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) to identify critical pharmacophores .
- ADMET profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
